
Doramectina monosacárido
Descripción general
Descripción
Doramectin monosaccharide is a derivative of doramectin, a broad-spectrum antiparasitic agent primarily used in veterinary medicine. Doramectin itself is a macrolide disaccharide produced by the fermentation of Streptomyces avermitilis. Doramectin monosaccharide is obtained through the selective hydrolysis of the terminal saccharide unit of doramectin. This compound is known for its potent inhibition of nematode larval development, although it lacks paralytic activity .
Aplicaciones Científicas De Investigación
Doramectin monosaccharide has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of macrolide monosaccharides.
Biology: Investigated for its role in inhibiting nematode larval development, making it a valuable tool in parasitology research.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections in animals.
Industry: Utilized in the development of antiparasitic formulations for veterinary use
Mecanismo De Acción
Doramectin monosaccharide exerts its effects by binding to glutamate-gated chloride ion channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s molecular targets include specific chloride channels that are unique to invertebrates, making it highly selective for parasitic organisms .
Safety and Hazards
Doramectin may be harmful if swallowed . It may damage the unborn child . It may cause damage to organs (Central nervous system) if swallowed . It may cause damage to organs (Central nervous system, Liver, Kidney) through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
A novel viable approach to engineer doramectin overproducers has been proposed, which might contribute to the reduction in the cost of this valuable compound in the future . This approach involves the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .
Análisis Bioquímico
Biochemical Properties
Doramectin monosaccharide plays a significant role in biochemical reactions, particularly in inhibiting nematode larval development . Unlike doramectin, which induces paralysis in parasites, doramectin monosaccharide lacks paralytic activity but remains a potent inhibitor of larval development. This compound interacts with various enzymes and proteins involved in the metabolic pathways of nematodes, although specific enzymes and proteins have not been extensively documented.
Cellular Effects
Doramectin monosaccharide influences various cellular processes, particularly in nematodes. It inhibits larval development by interfering with cellular metabolism and signaling pathways
Molecular Mechanism
The molecular mechanism of doramectin monosaccharide involves its interaction with specific biomolecules that regulate nematode development. It is believed to inhibit key enzymes involved in larval growth, although the exact binding interactions and enzyme targets remain to be identified
Temporal Effects in Laboratory Settings
In laboratory settings, doramectin monosaccharide exhibits stability over time, maintaining its inhibitory effects on nematode larvae Studies have shown that it remains effective in inhibiting larval development over extended periods, although its long-term effects on cellular function and potential degradation products have not been fully characterized
Dosage Effects in Animal Models
The effects of doramectin monosaccharide vary with different dosages in animal models. At lower doses, it effectively inhibits larval development without causing paralysis . Higher doses may lead to adverse effects, although specific toxic or threshold effects have not been extensively studied. It is crucial to determine the optimal dosage that maximizes efficacy while minimizing potential toxicity.
Metabolic Pathways
Doramectin monosaccharide is involved in metabolic pathways that regulate nematode development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Doramectin monosaccharide is synthesized by the selective hydrolysis of doramectin. The process involves the use of specific hydrolytic enzymes or acidic conditions to remove the terminal saccharide unit from doramectin, resulting in the formation of doramectin monosaccharide .
Industrial Production Methods: The industrial production of doramectin monosaccharide typically involves the fermentation of Streptomyces avermitilis mutant strains. These strains are cultivated in a controlled environment with cyclohexanecarboxylic acid as a precursor. The fermentation process is optimized to enhance the yield of doramectin, which is then subjected to selective hydrolysis to produce doramectin monosaccharide .
Análisis De Reacciones Químicas
Types of Reactions: Doramectin monosaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of doramectin monosaccharide .
Comparación Con Compuestos Similares
Doramectin monosaccharide is compared with other similar compounds such as ivermectin, selamectin, and eprinomectin. These compounds share a similar macrolide structure and mechanism of action but differ in their specific chemical modifications and spectrum of activity. For instance:
Ivermectin: Similar in structure but has a broader spectrum of activity against various parasites.
Selamectin: Used primarily for the treatment of ectoparasites in pets.
Eprinomectin: Known for its efficacy in treating internal and external parasites in livestock.
Doramectin monosaccharide stands out due to its selective inhibition of nematode larval development without causing paralysis, making it a unique and valuable compound in parasitology research .
Propiedades
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10-,25-15-,30-14?/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDCQUOZPUMCSE-CPKBAYHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)/C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Aminomethyl)-5-fluorophenyl]-4,5-dihydro-3-(methoxymethyl)-N-[5-(2-methyl-1H-imidazol-1-yl)-2-pyrimidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B1496211.png)

![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)
phenanthren]-10a'-ol](/img/structure/B1496222.png)
![[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate;[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate](/img/structure/B1496223.png)
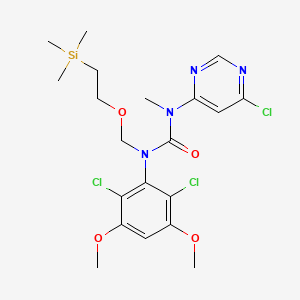
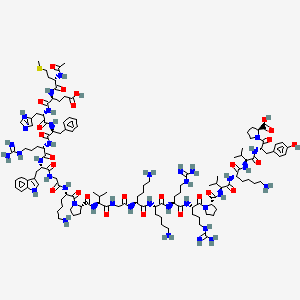
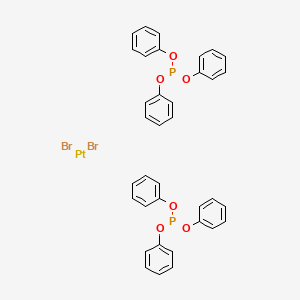

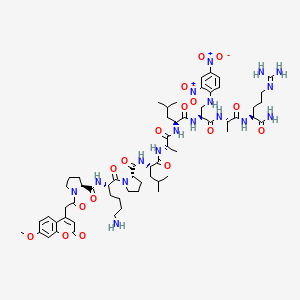

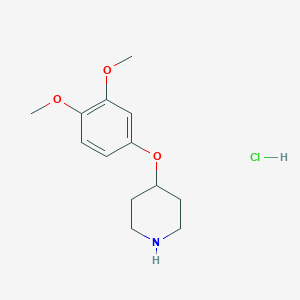
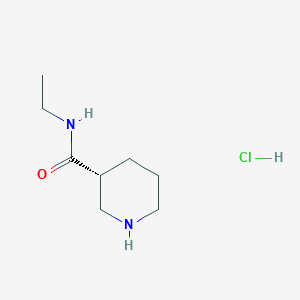
![(2Z)-3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(Z)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1496260.png)